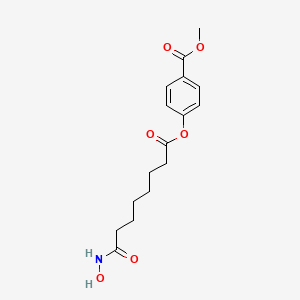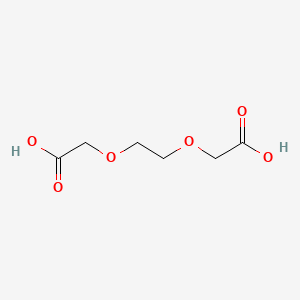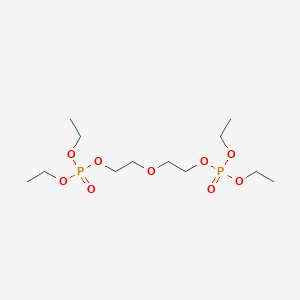
Remetinostat
Vue d'ensemble
Description
Remetinostat is a histone deacetylase (HDAC) inhibitor . It was developed for topical use in early-stage mycosis-fungoides cutaneous T-cell lymphoma (MF-CTCL) . The unique design of Remetinostat enables topical application, making it active only in the skin . As soon as it reaches the bloodstream, it is degraded, avoiding the side effects associated with other HDAC inhibitors .
Applications De Recherche Scientifique
Treatment for Basal Cell Carcinoma (BCC)
Remetinostat has been investigated for its efficacy and safety in treating Basal Cell Carcinoma (BCC), a common type of skin cancer . In a Phase II open-label, single-arm trial, patients with at least one BCC applied 1% Remetinostat gel three times daily for 6 weeks . The results showed an overall response rate of 69.7%, defined as the proportion of tumors achieving more than a 30% decrease in the longest diameter from baseline to week 8 . On pathologic examination, 54.8% of tumors demonstrated complete resolution .
Epigenetic Modification of Gene Expression
Remetinostat is a histone deacetylase (HDAC) inhibitor, which means it can alter the transcription of genes involved in cellular growth and proliferation through epigenetic modification . This makes it a promising anticancer strategy. In the aforementioned study, pharmacodynamic analysis demonstrated similar levels of acetylated histone H3 in skin tissue before and after treatment, however, phosphorylation was increased .
Non-Surgical Approach for BCC Treatment
Surgery is the standard of care for BCC, but it can be time-consuming, costly, and associated with cosmetic and functional morbidity . Remetinostat offers a non-surgical approach for BCC treatment. The high rate of complete responses observed in the study suggests that Remetinostat could be a safe and promising alternative to surgical treatment of BCC .
Local Activity in Cutaneous Lesions
Remetinostat has been shown to retain potency within the skin, but also metabolize upon absorption and produce effective local activity in cutaneous lesions . This property makes it particularly suitable for topical application in the treatment of skin conditions like BCC .
Treatment for Cutaneous T-Cell Lymphoma
In addition to BCC, Remetinostat has also been studied in patients with cutaneous T-cell lymphoma, with no treatment-related systemic adverse effects reported . This suggests potential applications of Remetinostat in the treatment of other skin-related conditions.
Reducing Disease Burden in BCC Patients
The topical HDAC inhibitor Remetinostat demonstrated favorable tolerability and clinically significant efficacy in reducing disease burden in patients with basal cell carcinoma . This provides in-human validation of HDAC inhibitors as a therapy for BCC .
Mécanisme D'action
Target of Action
Remetinostat is a histone deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression, cell cycle progression, and developmental events .
Mode of Action
Remetinostat selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis). This leads to the induction of chromatin remodeling and the selective transcription of tumor suppressor genes .
Biochemical Pathways
The inhibition of HDACs by Remetinostat leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cellular growth and proliferation . In particular, it has been found to play a role in the sequestration of GLI1, a transcription factor in the Hedgehog signaling pathway, which is integral to the pathogenesis of basal cell carcinoma (BCC) .
Pharmacokinetics
Remetinostat is designed for topical application, making it active only in the skin. As soon as it reaches the bloodstream, it is degraded, avoiding the side effects associated with other HDAC inhibitors . This property indicates minimal systemic exposure given the short half-life of Remetinostat .
Result of Action
The action of Remetinostat leads to a decrease in cellular proliferation, supporting its antioncogenic effect . In clinical trials, it has demonstrated efficacy in reducing disease burden in patients with basal cell carcinoma . On pathologic examination, a significant proportion of tumors demonstrated complete resolution .
Action Environment
The unique design of Remetinostat enables it to retain potency within the skin but be rapidly metabolized upon absorption, thus producing effective local activity in cutaneous lesions with negligible systemic effects . This suggests that the action, efficacy, and stability of Remetinostat are influenced by its topical application and its rapid metabolism upon absorption .
Orientations Futures
Remetinostat has shown positive clinical efficacy and acceptable tolerability without systemic side effects in three types of skin cancer . It has been granted Orphan Drug Designation (ODD) in the US . In December 2018, Medivir had clarifying and positive discussions with FDA about the design of the phase III program for MF-CTCL . One successful phase III study is expected to be sufficient for market approval as treatment for patients with early-stage MF-CTCL .
Propriétés
IUPAC Name |
methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZAHHULFQIBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647779 | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Remetinostat | |
CAS RN |
946150-57-8 | |
| Record name | Remetinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 946150-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















